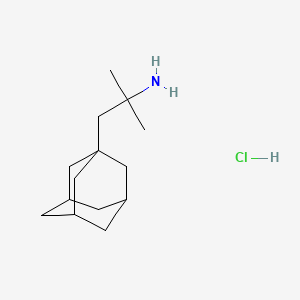

Clorhidrato de amantadina

Descripción general

Descripción

El hidrocloruro de Somantadina es un derivado del adamantano conocido por sus propiedades antivirales. Se ha utilizado principalmente en el tratamiento de infecciones por el virus de la influenza A y ha mostrado potencial en el tratamiento de otras infecciones virales como el herpes . Además, tiene aplicaciones en el manejo de la enfermedad de Parkinson y las reacciones extrapiramidales inducidas por fármacos .

Aplicaciones Científicas De Investigación

El hidrocloruro de Somantadina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de otros derivados del adamantano.

Biología: Se estudia por sus efectos sobre la replicación viral y los mecanismos celulares.

Industria: Se aplica en el desarrollo de recubrimientos y materiales antivirales.

Mecanismo De Acción

El hidrocloruro de Somantadina ejerce sus efectos a través de varios mecanismos:

Actividad Antiviral: Inhibe el canal de protones M2 del virus de la influenza A, evitando la replicación viral.

Liberación de Dopamina: Aumenta la liberación de dopamina en el cerebro, lo que ayuda a aliviar los síntomas de la enfermedad de Parkinson.

Antagonismo del Receptor NMDA: Actúa como un antagonista débil del receptor de glutamato tipo NMDA, contribuyendo a sus efectos neuroprotectores.

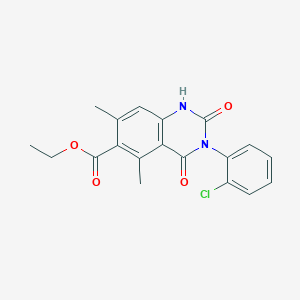

Compuestos Similares:

Amantadina: Otro derivado del adamantano con propiedades antivirales y antiparkinsonianas similares.

Rimantadina: Un derivado con un mecanismo de acción similar, pero diferentes propiedades farmacocinéticas.

Singularidad del Hidrocloruro de Somantadina:

Mayor Potencia: El hidrocloruro de Somantadina ha mostrado una mayor potencia en ciertas aplicaciones antivirales en comparación con sus análogos.

Espectro más Amplio: Tiene un espectro más amplio de actividad contra diversas cepas virales.

Al comprender las propiedades y aplicaciones detalladas del hidrocloruro de Somantadina, los investigadores y profesionales pueden utilizar mejor este compuesto en diversos campos científicos y médicos.

Análisis Bioquímico

Biochemical Properties

Somantadine hydrochloride plays a significant role in biochemical reactions, particularly in inhibiting viral replication. It interacts with various enzymes and proteins, including viral M2 protein channels. By binding to these channels, somantadine hydrochloride prevents the uncoating of the viral RNA, thereby inhibiting the replication process . Additionally, it has been observed to interact with cellular proteins involved in the immune response, enhancing the body’s ability to combat viral infections.

Cellular Effects

Somantadine hydrochloride exerts profound effects on different cell types and cellular processes. In epithelial cells, it disrupts viral entry and replication, thereby reducing viral load. It also influences cell signaling pathways, particularly those involved in the immune response. For instance, somantadine hydrochloride has been shown to modulate the expression of interferon-stimulated genes, enhancing antiviral defenses. Furthermore, it impacts cellular metabolism by altering the energy production pathways, ensuring that infected cells are less conducive to viral replication .

Molecular Mechanism

The molecular mechanism of somantadine hydrochloride involves its binding to the M2 protein channels of viruses. This binding inhibits the acidification of the viral interior, a crucial step for viral uncoating. By preventing this process, somantadine hydrochloride effectively halts the replication of the virus. Additionally, it has been observed to inhibit certain cellular enzymes, further disrupting the viral life cycle. The compound also influences gene expression by modulating transcription factors involved in the antiviral response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of somantadine hydrochloride have been studied over various time frames. The compound exhibits stability under standard conditions, maintaining its antiviral efficacy over extended periods. Degradation can occur under extreme pH conditions or prolonged exposure to light. Long-term studies have shown that somantadine hydrochloride can lead to sustained antiviral effects, with minimal impact on cellular function in vitro. In vivo studies have demonstrated that the compound remains effective over time, although its efficacy may diminish with prolonged use due to potential resistance development .

Dosage Effects in Animal Models

The effects of somantadine hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load and enhances immune response without significant adverse effects. At higher doses, somantadine hydrochloride can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a marked increase in adverse reactions. It is crucial to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

Somantadine hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and conjugation reactions. The enzymes cytochrome P450 2D6 and 3A4 play a significant role in its metabolism. Somantadine hydrochloride also affects metabolic flux by altering the levels of key metabolites involved in energy production and immune response. These interactions ensure that the compound exerts its antiviral effects while minimizing disruption to normal cellular functions .

Transport and Distribution

Within cells and tissues, somantadine hydrochloride is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its movement across cellular membranes. The compound also binds to specific proteins that aid in its localization within cells. These interactions ensure that somantadine hydrochloride accumulates in areas where it can exert its antiviral effects most effectively .

Subcellular Localization

Somantadine hydrochloride exhibits specific subcellular localization patterns. It is predominantly found in the cytoplasm, where it interacts with viral components and cellular proteins. The compound’s activity is influenced by its localization, as it needs to be in proximity to viral M2 protein channels to exert its inhibitory effects. Post-translational modifications, such as phosphorylation, can also affect its targeting and function within cells .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El hidrocloruro de Somantadina se sintetiza mediante la reacción del adamantano con amoníaco, seguida de tratamiento con ácido clorhídrico para formar la sal de hidrocloruro . La reacción generalmente implica:

Adamantano: El material de partida.

Amoníaco: Se utiliza para introducir el grupo amino.

Ácido Clorhídrico: Convierte la amina libre en su sal de hidrocloruro.

Métodos de Producción Industrial: La producción industrial del hidrocloruro de Somantadina implica una síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener mayores rendimientos y pureza. El proceso incluye:

Hidrogenación Catalítica: Para asegurar la conversión completa del adamantano.

Pasos de Purificación: Como la recristalización para obtener hidrocloruro de Somantadina de alta pureza.

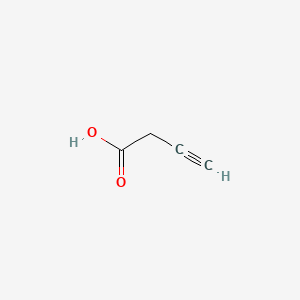

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de Somantadina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar varios derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: El grupo amino puede sustituirse con otros grupos funcionales bajo condiciones específicas.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Como el permanganato de potasio para reacciones de oxidación.

Agentes Reductores: Como el hidruro de aluminio y litio para reacciones de reducción.

Agentes Sustituyentes: Diversos haluros y ácidos para reacciones de sustitución.

Principales Productos Formados:

Productos de Oxidación: Incluyen derivados hidroxilados.

Productos de Reducción: Incluyen compuestos desaminados.

Productos de Sustitución: Incluyen derivados halogenados y acilatos.

Comparación Con Compuestos Similares

Amantadine: Another adamantane derivative with similar antiviral and antiparkinsonian properties.

Rimantadine: A derivative with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness of Somantadine Hydrochloride:

Higher Potency: Somantadine Hydrochloride has shown higher potency in certain antiviral applications compared to its analogs.

Broader Spectrum: It has a broader spectrum of activity against various viral strains.

By understanding the detailed properties and applications of Somantadine Hydrochloride, researchers and practitioners can better utilize this compound in various scientific and medical fields.

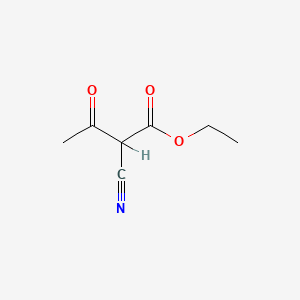

Propiedades

IUPAC Name |

1-(1-adamantyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N.ClH/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14;/h10-12H,3-9,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYQQGVXUPSJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC12CC3CC(C1)CC(C3)C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218827 | |

| Record name | Somantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68693-30-1 | |

| Record name | Somantadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068693301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOMANTADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I505KI9F8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)